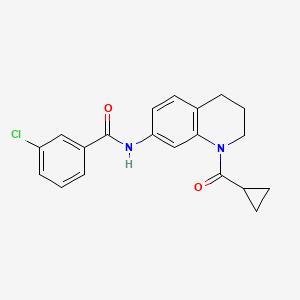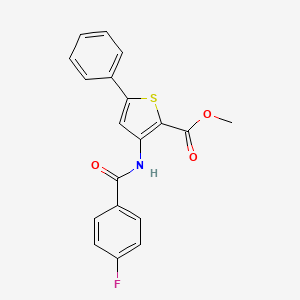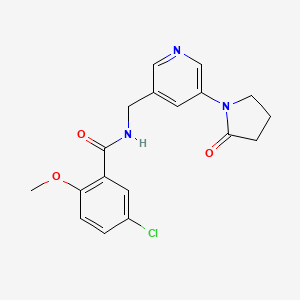
Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring substituted with cyano and ethyl ester groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate typically involves the reaction of 3,3-dimethylmorpholine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.
Major Products Formed
Nucleophilic Substitution: Various substituted morpholine derivatives.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, while the morpholine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate: Unique due to its specific substitution pattern on the morpholine ring.
Other Morpholine Derivatives: Compounds such as 3,3-dimethylmorpholine and ethyl cyanoacetate derivatives share structural similarities but differ in their substitution patterns and functional groups.
Uniqueness
This compound is unique due to the presence of both cyano and ethyl ester groups on the morpholine ring, which imparts distinct chemical and biological properties compared to other morpholine derivatives .
Eigenschaften
IUPAC Name |
ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-4-15-9(13)12-8(5-11)6-14-7-10(12,2)3/h8H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTORJVLRKZFKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(COCC1(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2799383.png)


![Methyl 3-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2799387.png)


![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2799391.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2799392.png)
![2-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2799395.png)

![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2799399.png)
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2799401.png)

